molecular formula C12H22O3 B1606280 2-Methylpentanoic anhydride CAS No. 63169-61-9

2-Methylpentanoic anhydride

Cat. No.: B1606280
CAS No.: 63169-61-9
M. Wt: 214.3 g/mol
InChI Key: NCYCWNILADFMPI-UHFFFAOYSA-N
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Description

2-Methylpentanoic anhydride, also known as 2-Methylvaleric anhydride, is an organic compound with the molecular formula C12H22O3. It is a derivative of pentanoic acid and is characterized by its anhydride functional group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentanoic anhydride can be synthesized through the dehydration of 2-methylpentanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or acetic anhydride under controlled conditions to remove water and form the anhydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous distillation processes to ensure the purity and yield of the product. The reaction is carried out in a reactor connected to a distillation tower, where the anhydride is separated from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-methylpentanoic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.

    Aminolysis: Involves the use of amines under mild heating conditions.

Major Products Formed:

Scientific Research Applications

2-Methylpentanoic anhydride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Methylpentanoic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The anhydride functional group is highly reactive, allowing it to form new bonds with these nucleophiles, leading to the formation of acids, esters, and amides. This reactivity is due to the electrophilic nature of the carbonyl carbon atoms in the anhydride group .

Comparison with Similar Compounds

    2-Methylpentanoic acid: The parent acid of 2-Methylpentanoic anhydride.

    2-Methylvaleric acid: Another name for 2-Methylpentanoic acid.

    Pentanoic anhydride: A similar anhydride with a different alkyl group.

Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the methyl group at the second position of the pentanoic chain influences its chemical behavior and reactivity compared to other anhydrides. This structural difference can lead to variations in the types of reactions it undergoes and the products formed .

Properties

IUPAC Name

2-methylpentanoyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-7-9(3)11(13)15-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCWNILADFMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340776
Record name 2-methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63169-61-9
Record name 2-methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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